Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . One common method involves the use of diazo substrates in asymmetric cycloadditions, which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogens or other nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and have similar biological activities.
8-oxabicyclo[3.2.1]octanes: These compounds are structurally related and can be synthesized through similar methodologies.
Hexahydroazepinylbenzamides: These compounds are derived from 5-HT3 receptor antagonists and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)14-10-13-8-9-15(16(14)19)18(13)11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI Key |
DKUNRSHTOTXJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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